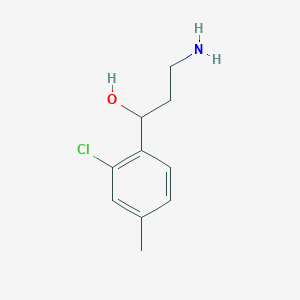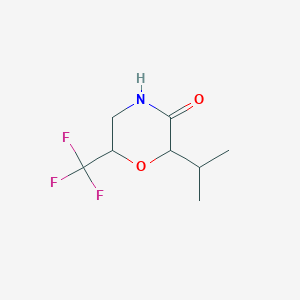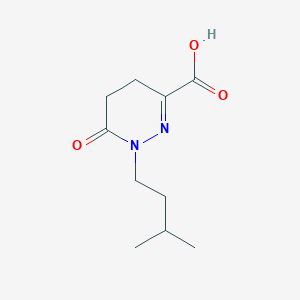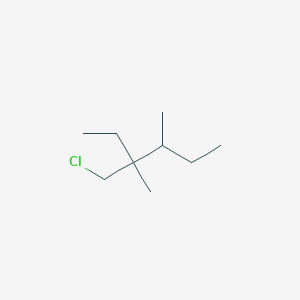
3-(Chloromethyl)-3,4-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3,4-dimethylhexane is an organic compound characterized by the presence of a chloromethyl group attached to a hexane backbone with two methyl groups at the 3 and 4 positions. This compound falls under the category of organochlorides, which are widely used in various chemical industries due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3,4-dimethylhexane typically involves the chloromethylation of 3,4-dimethylhexane. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl intermediate that reacts with the hexane derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for better control of reaction parameters and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Alkanes.
科学的研究の応用
3-(Chloromethyl)-3,4-dimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-3,4-dimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Electrophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidative Pathways: The compound can undergo oxidation, forming reactive intermediates that participate in further chemical transformations.
類似化合物との比較
3-(Chloromethyl)benzoyloxybenzoic acid: Another chloromethyl derivative used in pharmaceutical research.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share similar reactivity patterns due to their saturated hydrocarbon nature.
Uniqueness: 3-(Chloromethyl)-3,4-dimethylhexane is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the hexane backbone. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
3-(chloromethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChIキー |
PXHCIALOHCXIOQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



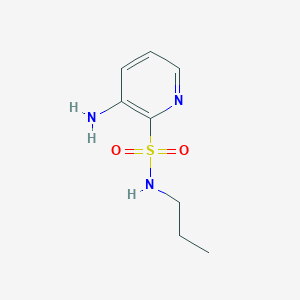
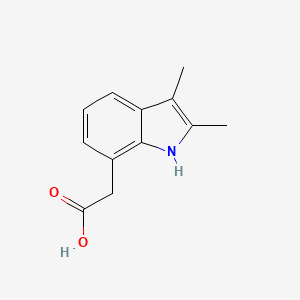
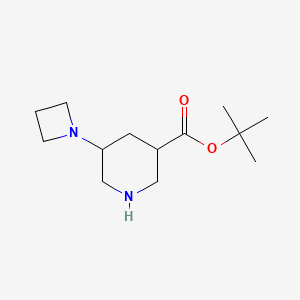
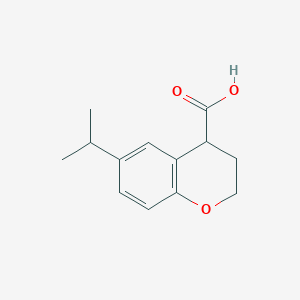


![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
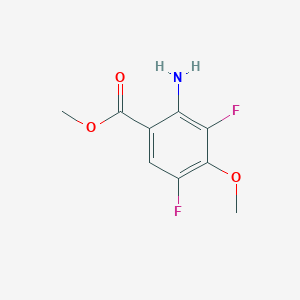
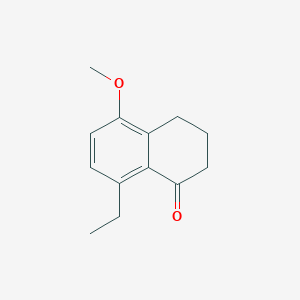
![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
